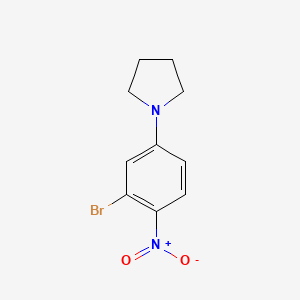
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene
Vue d'ensemble
Description
“2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene” is an important raw material and is used as pharmaceutical intermediates . It belongs to the class of organic compounds known as anthranilamides .
Molecular Structure Analysis
The molecular formula of “2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene” is C10H11BrN2O2 . The structure includes a bromine atom, a nitro group, and a pyrrolidin-1-yl group attached to a benzene ring .Physical And Chemical Properties Analysis
The predicted boiling point of “2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene” is 378.5±32.0 °C, and its predicted density is 1.576±0.06 g/cm3 . The compound is insoluble in water .Applications De Recherche Scientifique
Halogenation in Organic Synthesis
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene plays a role in the halogenation of polyalkylbenzenes, as demonstrated by Bovonsombat and Mcnelis (1993). This process uses N-Halosuccinimide and acidic catalysts for effective ring halogenations, highlighting its utility in organic synthesis (Bovonsombat & Mcnelis, 1993).
Structural and Spectroscopic Analysis
Hanuza et al. (2002) explored the crystal structure and vibrational spectra of 2-bromo-4-nitropyridine N-oxide, a compound structurally related to 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene. They provided insights into the compound's molecular structure and interactions (Hanuza et al., 2002).
Synthesis of Novel Scaffolds
Wu, Meng, and Zhou (2011) reported the synthesis of a novel pyrrolo-benzoxaborole scaffold using 2-bromo-1-methyl-4-nitrobenzene as a starting material. This research highlights the compound's role in creating innovative molecular frameworks (Wu, Meng, & Zhou, 2011).
Antibacterial Activity
A study by Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile to synthesize new cyanopyridine derivatives. These compounds were evaluated for their antimicrobial activity, showcasing the compound's potential in medicinal chemistry (Bogdanowicz et al., 2013).
Polymer Solar Cells Improvement
Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene, closely related to 2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene, in enhancing the efficiency of polymer solar cells. This research underscores the compound's application in renewable energy technologies (Fu et al., 2015).
Chemical Reactivity in Ionic Liquids
Ernst et al. (2013) examined the reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid. Their findings provide insights into the altered chemical behavior of related compounds in unique solvent environments (Ernst et al., 2013).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs .
Propriétés
IUPAC Name |
1-(3-bromo-4-nitrophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFMWVGJHDVKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501279766 | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(pyrrolidin-1-yl)nitrobenzene | |
CAS RN |
1774896-60-4 | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774896-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-(3-bromo-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501279766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401892.png)
![[4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1401893.png)



![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1401900.png)







